silane CAS No. 141684-57-3](/img/structure/B14260937.png)
[1-(Dichlorosilylidene)-3,3-dimethylbutyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichlorosilylidene)-3,3-dimethylbutylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a dichlorosilylidene group and a trimethylsilyl group attached to a dimethylbutyl backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane typically involves the reaction of dichlorosilane with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dichlorosilane+3,3-dimethyl-1-butene→1-(Dichlorosilylidene)-3,3-dimethylbutylsilane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous monitoring of reaction parameters are essential to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorosilylidene group to a silyl group.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silyl derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It is used in the synthesis of complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological applications.
Medicine:
Drug Delivery: It can be used in the development of drug delivery systems due to its unique chemical properties.
Industry:
Materials Science: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The dichlorosilylidene group can form strong bonds with other atoms, facilitating various chemical reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Dimethyldichlorosilane
- Tetramethylsilane
Comparison:
- Uniqueness: 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane is unique due to the presence of both dichlorosilylidene and trimethylsilyl groups, which provide distinct reactivity and stability.
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns due to the combination of functional groups.
Properties
CAS No. |
141684-57-3 |
|---|---|
Molecular Formula |
C9H20Cl2Si2 |
Molecular Weight |
255.33 g/mol |
IUPAC Name |
(1-dichlorosilylidene-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si2/c1-9(2,3)7-8(12(10)11)13(4,5)6/h7H2,1-6H3 |
InChI Key |
HFFVBJZNPWNALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=[Si](Cl)Cl)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


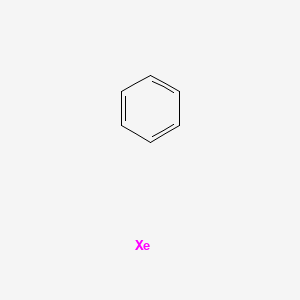
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
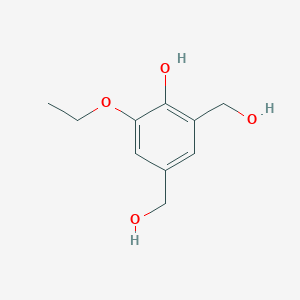
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
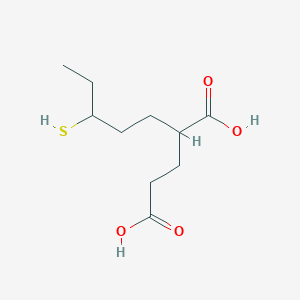
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
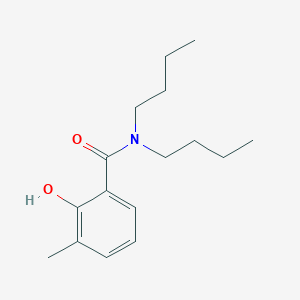
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
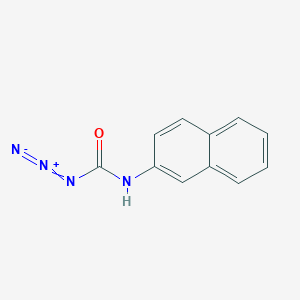
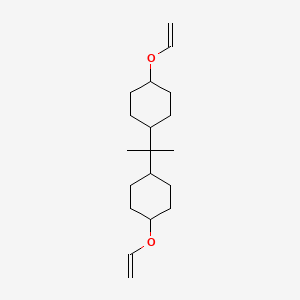
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
